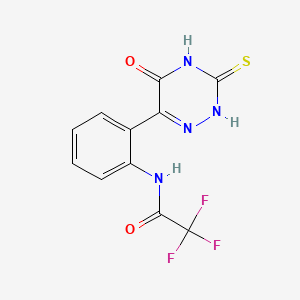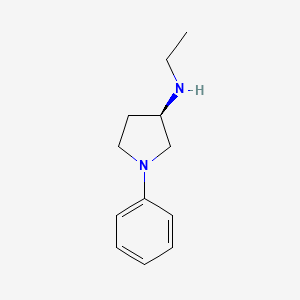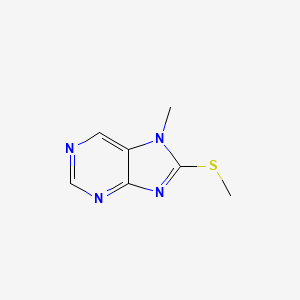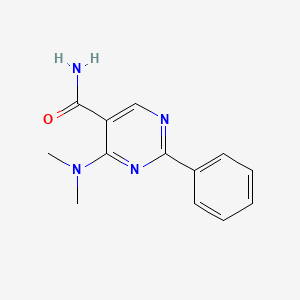
2-(Dimethylamino)-2-methylpropane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-2-methylpropane-1,3-diol is an organic compound with the molecular formula C6H15NO2. It is a tertiary amine and a diol, which means it contains both an amine group and two hydroxyl groups. This compound is known for its versatility in various chemical reactions and applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-2-methylpropane-1,3-diol typically involves the reaction of dimethylamine with formaldehyde and isobutyraldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reaction of Dimethylamine with Formaldehyde: This step forms a dimethylaminomethyl intermediate.
Addition of Isobutyraldehyde: The intermediate reacts with isobutyraldehyde to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylamino)-2-methylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces secondary amines or alcohols.
Substitution: Produces substituted amines or ethers.
Applications De Recherche Scientifique
2-(Dimethylamino)-2-methylpropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the preparation of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Dimethylamino)-2-methylpropane-1,3-diol involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in nucleophilic substitution reactions. Additionally, the hydroxyl groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Dimethylamino)ethanol: Similar in structure but with only one hydroxyl group.
2-(Dimethylamino)ethyl methacrylate: Contains an ester group instead of hydroxyl groups.
N,N-Dimethyl-1,3-propanediamine: Similar structure but with an additional amine group.
Uniqueness
2-(Dimethylamino)-2-methylpropane-1,3-diol is unique due to its combination of a tertiary amine and two hydroxyl groups, which provides a balance of nucleophilicity and hydrogen bonding capability. This makes it a versatile compound in various chemical reactions and applications.
Propriétés
Numéro CAS |
63246-63-9 |
|---|---|
Formule moléculaire |
C6H15NO2 |
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
2-(dimethylamino)-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C6H15NO2/c1-6(4-8,5-9)7(2)3/h8-9H,4-5H2,1-3H3 |
Clé InChI |
FGHOJUJBJHVRGT-UHFFFAOYSA-N |
SMILES canonique |
CC(CO)(CO)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{1-[(Prop-2-yn-1-yl)oxy]ethoxy}butane](/img/structure/B12919211.png)
![5-Methoxy-2-[1-(methylsulfanyl)ethyl]pyrimidin-4(3H)-one](/img/structure/B12919214.png)
![2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]cyclohexane-1-carboxylic acid](/img/structure/B12919215.png)
![6-Amino-3-(2,6-dichlorophenyl)-1-methylpyrazolo[1,5-A]pyrimidin-2(1H)-one](/img/structure/B12919223.png)

![2-Ethyl-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12919234.png)






